molecular formula C7H10Cl2N2 B1390591 5-(Chloromethyl)-2-methylpyridin-4-amine hydrochloride CAS No. 1186195-03-8

5-(Chloromethyl)-2-methylpyridin-4-amine hydrochloride

Cat. No. B1390591
M. Wt: 193.07 g/mol
InChI Key: BYIVFQKDOVNHON-UHFFFAOYSA-N
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Description

“5-(Chloromethyl)-2-methylpyridin-4-amine hydrochloride” is a pyridine derivative. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .


Chemical Reactions Analysis

The chemical reactions of “5-(Chloromethyl)-2-methylpyridin-4-amine hydrochloride” would depend on its specific structure and the conditions under which the reactions are carried out. Pyridine derivatives are known to undergo reactions such as halogenation, oxidation, and nucleophilic substitution .

Scientific Research Applications

Chemical Synthesis and Complex Formation

5-(Chloromethyl)-2-methylpyridin-4-amine hydrochloride is used in chemical syntheses, particularly in the formation of new compounds and complexes. For example, Hayvalı et al. (2003) synthesized new crown ethers by condensing 4'-formyl-5'-hydroxybenzo-15-crown-5 with various aminopyridines, including 2-amino-4-methylpyridine. These crown compounds formed crystalline complexes with sodium perchlorate and displayed interesting tautomeric equilibria in different media, highlighting the compound's versatility in chemical reactions (Hayvalı et al., 2003).

Reactions with Secondary Amines

Konopíková et al. (1996) described the reactions of similar chloromethyl compounds with secondary amines. Their work highlights the versatility of chloromethyl derivatives in creating a variety of substituted compounds, demonstrating the compound's utility in organic synthesis and the potential for producing new chemical entities (Konopíková et al., 1996).

Diazotisation Studies

The behavior of similar compounds in diazotisation reactions has been studied by Kalatzis and Mastrokalos (1977). Their research provides insights into the interaction of nitrous acid with various substituted aminopyridines, including 2-amino-5-methylpyridine, underlining the significance of such compounds in understanding chemical reaction mechanisms (Kalatzis & Mastrokalos, 1977).

Photodimerization Studies

Taylor and Kan (1963) investigated the photodimerization of 2-aminopyridines, including 2-amino-5-chloropyridine, under ultraviolet irradiation. Their findings offer valuable insights into the photochemical behavior of these compounds, which could have implications in materials science and photochemistry (Taylor & Kan, 1963).

Safety And Hazards

The safety and hazards of a compound depend on its specific physical and chemical properties. For example, a Safety Data Sheet for a similar compound, 4-(Chloromethyl)pyridine hydrochloride, indicates that it is harmful if swallowed and causes severe skin burns and eye damage .

Future Directions

The future directions for research on “5-(Chloromethyl)-2-methylpyridin-4-amine hydrochloride” would depend on its potential applications. Pyridine derivatives are important in various fields, including medicinal chemistry, agrochemicals, and materials science .

properties

IUPAC Name

5-(chloromethyl)-2-methylpyridin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2.ClH/c1-5-2-7(9)6(3-8)4-10-5;/h2,4H,3H2,1H3,(H2,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYIVFQKDOVNHON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=N1)CCl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-2-methylpyridin-4-amine hydrochloride

CAS RN

1186195-03-8
Record name 4-Pyridinamine, 5-(chloromethyl)-2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186195-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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